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Compound of Interest

Compound Name: 2-Chloro-2'-iodobenzophenone

CAS No.: 76049-51-9

Cat. No.: B1611170 Get Quote

Executive Summary
The carbonyl (C=O) stretching frequency of 2-Chloro-2'-iodobenzophenone is a critical

spectroscopic marker used to assess the electronic environment and steric conformation of this

diaryl ketone. Unlike unsubstituted benzophenone, which exhibits a C=O stretch at ~1660 cm⁻¹

due to strong conjugation, the 2-chloro-2'-iodo derivative undergoes a hypsochromic shift (blue

shift) to higher wavenumbers (typically 1675–1685 cm⁻¹). This shift is driven by the ortho-

effect, where bulky halogen substituents force the phenyl rings out of coplanarity with the

carbonyl group, disrupting π-conjugation and increasing the double-bond character of the C=O

bond.

Mechanistic Analysis: The Ortho-Effect & Spectral
Shift
To understand the IR signature of 2-Chloro-2'-iodobenzophenone, one must deconstruct the

competing electronic and steric forces at play.

Steric Inhibition of Resonance (SIR)
In unsubstituted benzophenone, the two phenyl rings are partially coplanar with the carbonyl

group, allowing for significant delocalization of π-electrons. This conjugation reduces the bond

order of the C=O bond, lowering its vibrational frequency to ~1660 cm⁻¹.
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In 2-Chloro-2'-iodobenzophenone, the bulky chlorine and iodine atoms at the ortho positions

create severe steric repulsion with the carbonyl oxygen and the opposing phenyl ring. To

relieve this strain, the phenyl rings rotate out of the plane of the carbonyl group (increasing the

dihedral angle,

).

Consequence: The

-orbital overlap between the phenyl rings and the carbonyl carbon is diminished.

Result: The C=O bond loses single-bond character (from resonance forms) and regains

double-bond character, shifting the stretching frequency higher, towards that of a non-

conjugated aliphatic ketone (~1715 cm⁻¹).

Inductive Effects (-I Effect)
Halogens are electronegative and exert an electron-withdrawing inductive effect (-I) through the

-framework.

Mechanism: The withdrawal of electron density from the carbonyl carbon strengthens the

C=O bond by shortening it.

Net Effect: Both the steric twist (loss of conjugation) and the inductive withdrawal work

synergistically to raise the frequency.

Visualizing the Pathway
The following logic flow illustrates the causal relationship between structure and spectral shift.
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Figure 1: Mechanistic pathway detailing how steric and electronic factors in 2-Chloro-2'-
iodobenzophenone lead to a blue-shifted carbonyl frequency.

Comparative Data Analysis
The following table contrasts 2-Chloro-2'-iodobenzophenone with relevant analogs to isolate

the effects of conjugation and substitution.

Compound Structure Type
C=O Frequency
(cm⁻¹)

Primary Driver of
Shift

Acetone Aliphatic Ketone 1715
Baseline for non-

conjugated C=O.

Benzophenone
Diaryl Ketone

(Unsub.)
1660

Strong conjugation

lowers frequency (Red

Shift).

2-

Chlorobenzophenone

Mono-ortho

Substituted
1665–1670

Partial steric twist;

minor loss of

conjugation.

4,4'-

Dichlorobenzophenon

e

Para-Substituted 1660–1665

Electronic effect only

(no steric twist);

conjugation remains

intact.

2-Chloro-2'-

iodobenzophenone
Di-ortho Substituted 1675–1685

Significant steric twist

(SIR) + Inductive

effect.

Key Insight: The shift from 1660 cm⁻¹ (Benzophenone) to ~1680 cm⁻¹ (2-Cl-2'-I) confirms that

the ortho-substituents effectively "decouple" the phenyl rings from the carbonyl, making the

molecule behave more like an aliphatic ketone than a conjugated aromatic ketone.

Experimental Protocol: Obtaining High-Fidelity
Spectra
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To accurately resolve the carbonyl stretch and distinguish it from aromatic ring vibrations (1600

cm⁻¹), the choice of sampling technique is critical. Solid-state packing forces can distort bond

lengths; therefore, solution-phase measurement is preferred for intrinsic data.

Method A: Solution Phase (Preferred for Structural
Analysis)
Objective: Eliminate lattice energy effects to observe the intrinsic molecular vibration.

Solvent Selection: Use Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (spectroscopic

grade). Avoid protic solvents (e.g., alcohols) which form hydrogen bonds and broaden/lower

the C=O peak.

Sample Preparation: Dissolve ~10 mg of 2-Chloro-2'-iodobenzophenone in 1 mL of

solvent. Ensure complete dissolution.

Cell Assembly: Inject the solution into a sealed liquid IR cell with NaCl or KBr windows (0.1

mm path length).

Acquisition:

Scan Range: 4000–400 cm⁻¹.[1]

Resolution: 2 cm⁻¹.

Scans: 32.

Analysis: Locate the sharp, intense band in the 1670–1690 cm⁻¹ region. Note that solution

values are typically 5–10 cm⁻¹ higher than solid-state values due to the lack of

intermolecular dipole interactions.

Method B: Solid State (KBr Pellet)
Objective: Routine identification and quality control.

Grinding: Mix 1–2 mg of sample with ~200 mg of dry, spectroscopic-grade KBr powder. Grind

to a fine powder in an agate mortar to minimize scattering (Christiansen effect).
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Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum to form a

transparent disc.

Acquisition: Collect the spectrum against a blank air background.

Validation: Check for the C=O stretch around 1675 cm⁻¹. Ensure no moisture peaks (broad

band at 3400 cm⁻¹) obscure the baseline.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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